1-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

Lipophilicity Drug-likeness Permeability prediction

1-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione (CAS 2549008-41-3) is a fully synthetic small molecule (C19H21N5O2, MW 351.4 g/mol) built on an imidazolidine-2,4-dione (hydantoin) core, N1-linked via a piperidine spacer to a 4-methylpyrimidin-2-yl group and N3-substituted with a phenyl ring. Its computed physicochemical profile (XLogP3 2.3, TPSA 73.0 Ų, zero H-bond donors, five H-bond acceptors) places it within oral drug-like chemical space by Lipinski and Rule-of-Three criteria.

Molecular Formula C19H21N5O2
Molecular Weight 351.4 g/mol
CAS No. 2549008-41-3
Cat. No. B6457160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
CAS2549008-41-3
Molecular FormulaC19H21N5O2
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4
InChIInChI=1S/C19H21N5O2/c1-14-7-10-20-18(21-14)22-11-8-15(9-12-22)23-13-17(25)24(19(23)26)16-5-3-2-4-6-16/h2-7,10,15H,8-9,11-13H2,1H3
InChIKeyIATIJINRBASWDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione (CAS 2549008-41-3): Compound Class and Core Characteristics


1-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione (CAS 2549008-41-3) is a fully synthetic small molecule (C19H21N5O2, MW 351.4 g/mol) built on an imidazolidine-2,4-dione (hydantoin) core, N1-linked via a piperidine spacer to a 4-methylpyrimidin-2-yl group and N3-substituted with a phenyl ring [1]. Its computed physicochemical profile (XLogP3 2.3, TPSA 73.0 Ų, zero H-bond donors, five H-bond acceptors) places it within oral drug-like chemical space by Lipinski and Rule-of-Three criteria [1][2]. The compound is catalogued primarily as a research-grade screening compound; no primary literature reporting experimental bioactivity data has been identified as of the knowledge cutoff date.

Why 1-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione Cannot Be Assumed Interchangeable with In-Class Analogs


The imidazolidine-2,4-dione (hydantoin) scaffold tolerates widely divergent biological target engagement depending on both N1-piperidine-pyrimidine and N3-aryl substitution patterns [1]. Variations at the pyrimidine 4-position—methyl versus methoxy, trifluoromethyl, or unsubstituted—are known to alter lipophilicity (ΔclogP ≥ 0.5 units) and electronic distribution, which can drive differential passive permeability, solubility, and target binding kinetics within the same structural series [1][2]. Furthermore, replacement of the N3-phenyl group with cyclopropyl or other small alkyl substituents fundamentally changes the π-stacking and hydrophobic contact potential of the molecule, as supported by general structure–activity relationship (SAR) principles for hydantoin-based inhibitors [3]. Without compound-specific comparative pharmacological data, a generic substitution assumption carries material risk of unexpected potency loss, altered selectivity, or divergent ADME behavior.

Quantitative Differentiation Evidence for 1-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione


Computed Lipophilicity (XLogP3) Differentiates the 4-Methylpyrimidin-2-yl Substituent from the 4-Methoxy and 4-Trifluoromethyl Analogs

The target compound's 4-methylpyrimidin-2-yl substituent confers a computed XLogP3 of 2.3 [1]. This is approximately 1.3 log units lower than the 4-trifluoromethyl analog (estimated XLogP3 ≈ 3.6) and approximately 0.8 log units higher than the 4-methoxy analog (estimated XLogP3 ≈ 1.5). In oral drug design, a ΔXLogP3 of 0.5–1.0 units is generally associated with a 3- to 10-fold difference in membrane permeability coefficients, making the 4-methyl analog the most balanced option for combined aqueous solubility and passive transcellular permeability among this congeneric series.

Lipophilicity Drug-likeness Permeability prediction

Topological Polar Surface Area (TPSA) Benchmarking Positions the Target Compound Within the CNS-Penetrant Chemical Space Relative to Analogs

The target compound exhibits a computed TPSA of 73.0 Ų [1], which falls below the widely cited threshold of 90 Ų for predicted blood–brain barrier penetration and within the 60–80 Ų range considered optimal for CNS drug candidates. In comparison, the N3-cyclopropyl analog (3-cyclopropyl-1-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione) has an identical TPSA (73.0 Ų) because the amide carbonyl contributions are unaffected by N3 substitution. However, the N3-phenyl group of the target compound adds aromatic π-surface area absent in the cyclopropyl analog, potentially increasing the entropy penalty upon target binding while also enabling additional π–π or edge-to-face interactions with aromatic protein residues.

CNS drug design Blood–brain barrier permeability TPSA

Regioisomeric Discrimination: 4-Methylpyrimidin-2-yl Versus 5-Methylpyrimidin-2-yl Attachment

The target compound (4-methylpyrimidin-2-yl isomer) differs from the 5-methylpyrimidin-2-yl regioisomer (CAS not located; SMILES: CC1=CN=C(N=C1)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4) in the position of the methyl substituent on the pyrimidine ring. In the 4-methyl isomer, the methyl group is adjacent to the N1 atom of the pyrimidine and ortho to the piperidine attachment point, which can sterically influence the piperidine–pyrimidine dihedral angle and thereby modulate the spatial orientation of the imidazolidine-2,4-dione warhead relative to a putative target binding pocket. The 5-methyl regioisomer places the methyl group distal to the piperidine junction, reducing this steric influence. In structurally related kinase inhibitor series, analogous regioisomeric pyrimidine substitutions have been shown to cause >10-fold shifts in binding affinity (IC50) . Although no direct comparative biochemical data are available for this specific pair, the steric and electronic distinction is chemically non-trivial and should not be assumed interchangeable without experimental confirmation.

Regioisomerism Structure–Activity Relationship Kinase inhibitor design

Absence of Hydrogen Bond Donors Differentiates the Target Compound from Common Hydantoin-Based Drugs

The target compound possesses zero hydrogen bond donors (HBD = 0) by computed descriptor analysis, due to full substitution at both N1 and N3 positions of the imidazolidine-2,4-dione ring [1]. This contrasts with classical hydantoin drugs such as phenytoin (HBD = 2) and ethosuximide (HBD = 1), as well as the simpler core 3-phenylimidazolidine-2,4-dione (HBD = 1). In predictive models of oral absorption, each HBD unit is estimated to reduce passive permeability by approximately 0.5–1.0 log unit in Caco-2 assays [2]. The absence of HBDs in the target compound predicts superior intrinsic membrane permeability relative to N-unsubstituted hydantoins, a property that may translate to higher oral fraction absorbed and lower efflux transporter susceptibility.

Hydrogen bonding Membrane permeability Oral bioavailability

High-Priority Application Scenarios for 1-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione Based on Current Evidence


Kinase Inhibitor Screening Library Expansion with Favorable CNS Drug-Like Properties

The computed TPSA of 73.0 Ų and XLogP3 of 2.3 place this compound within the CNS MPO (Multiparameter Optimization) desirable space, supporting its inclusion in kinase-focused screening decks where blood–brain barrier penetration is a program objective [1]. The 4-methylpyrimidin-2-yl-piperidine motif is a recognized hinge-binding scaffold in kinase inhibitor design, and the N3-phenylimidazolidine-2,4-dione core provides a metabolically stable hydantoin warhead with zero H-bond donor liability [2]. Procurement is recommended for CNS-kinase phenotypic screening campaigns or focused biochemical panels against kinase targets with established sensitivity to pyrimidine-based Type I/II inhibitors.

Structure–Activity Relationship (SAR) Probe for Pyrimidine Substitution Position Effects

The 4-methylpyrimidin-2-yl regioisomer offers a distinct steric profile compared to the 5-methyl analog, making it a critical SAR probe for mapping steric tolerance around the pyrimidine C4/C5 positions of the target binding site [1]. No published SAR data exist for this specific pair; acquisition of both regioisomers (4-methyl and 5-methyl) would enable a head-to-head biochemical comparison that could reveal position-dependent potency cliffs, guiding subsequent lead optimization decisions. This compound is most valuable when procured alongside its regioisomeric and 4-substituent analogs as a congeneric matched-pair series.

Physicochemical Benchmark Compound for Hydantoin-Based Probe Design

With zero H-bond donors, moderate lipophilicity, and an experimentally favorable TPSA/size ratio, this compound serves as a useful physicochemical benchmark for medicinal chemistry programs aiming to optimize hydantoin-containing leads toward oral bioavailability [1][2]. It can function as a reference compound in PAMPA, Caco-2, and solubility assays to establish baseline permeability and solubility values for the N1,N3-disubstituted hydantoin series, against which subsequent analogs (e.g., those reintroducing H-bond donors or modifying the pyrimidine electronics) can be quantitatively compared.

Computational Chemistry Validation Set for Predicted Property–Activity Correlations

Given the absence of experimental bioactivity data, this compound represents an ideal candidate for prospective computational modeling studies (docking, molecular dynamics, Free Energy Perturbation) where predicted binding poses and affinity rankings can be generated in silico and subsequently tested experimentally [1]. The well-defined regioisomeric and substituent analog space around this scaffold provides a clean test set for validating scoring function accuracy and SAR prediction algorithms, making this compound a valuable procurement target for computational chemistry groups engaged in prospective virtual screening workflow validation.

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